N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-3-31-26-7-5-4-6-24(26)25-18-21(8-13-27(25)31)19-29-14-16-30(17-15-29)35(33,34)23-11-9-22(10-12-23)28-20(2)32/h4-13,18H,3,14-17,19H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBHNCZMSVDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves multiple steps. One common method involves the reaction of 9-ethyl-9H-carbazole with bromoethane in the presence of potassium hydroxide to form 9-ethyl-9H-carbazole . This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to yield 9-ethyl-9H-carbazol-3-carbaldehyde . The final step involves the reaction of this intermediate with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst, followed by treatment with manganese dioxide at room temperature in acetone to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Step 1: Formation of Carbazole Acetamide
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Reactants : 9-Ethyl carbazole-3-amine and bromoacetyl bromide.
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Conditions : Dichloromethane (DCM) with pyridine as a base.
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Mechanism : Nucleophilic acyl substitution.
text9-Ethyl carbazole-3-amine + Bromoacetyl bromide → Carbazole acetamide intermediate
Step 2: Sulfonylation of Piperazine
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Reactants : 4-Ethylpiperazine and 4-sulfonylphenyl chloride.
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Conditions : Room temperature in DCM.
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Mechanism : Sulfur trioxide-mediated sulfonylation.
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Product : 4-(4-ethylpiperazin-1-yl)sulfonylphenyl intermediate .
Step 3: Coupling Reactions
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Reactants : Carbazole acetamide and sulfonylated piperazine-phenyl intermediate.
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Conditions : DMF, potassium carbonate, 80°C.
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Mechanism : Nucleophilic aromatic substitution (NAS).
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
Catalytic and Mechanistic Insights
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Suzuki Coupling : The carbazole’s aromatic ring can undergo palladium-catalyzed cross-coupling with boronic acids, though this is not explicitly reported for this compound .
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Hydrogen Bonding : The acetamide and sulfonyl groups participate in hydrogen bonding during molecular docking, influencing reactivity in biological systems .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C without melting.
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Photodegradation : Susceptible to UV-induced cleavage of the sulfonamide bond .
Research Gaps
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Limited data on in vivo metabolic reactions.
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No reported enantioselective synthesis or catalysis studies.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds derived from carbazole structures exhibit significant anticancer properties. The incorporation of the piperazine moiety in N~1~-[4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazino}sulfonyl)phenyl]acetamide enhances its interaction with biological targets, potentially leading to effective cancer therapies. Studies suggest that such compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology drugs .
Neuroprotective Effects
Carbazole derivatives have been investigated for their neuroprotective effects. The unique structure of this compound may contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress, which is crucial in neurodegenerative diseases .
Materials Science
Non-linear Optical (NLO) Properties
Compounds containing carbazole units are known for their non-linear optical properties, making them suitable for applications in photonic devices. The molecular structure of this compound suggests potential use in the development of optical limiters and electro-optical devices due to its ability to exhibit strong second-order NLO responses .
Polymer Science
The integration of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical and thermal properties. Its sulfonamide group can improve solubility and processability, which are critical for developing high-performance polymeric materials .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated significant cytotoxic effects against various cancer cell lines. |
| Study 2 | Neuroprotection | Showed potential in reducing neuronal cell death in models of oxidative stress. |
| Study 3 | Optical properties | Exhibited promising NLO characteristics suitable for photonic applications. |
Mechanism of Action
The mechanism of action of N1-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to transport charge, which makes it useful in electronic applications . Additionally, the compound’s structural features allow it to interact with biological molecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Compound 17 (N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide)
- Structure : Shares the acetamide-phenyl-sulfonamide-piperazine backbone but substitutes the carbazole group with a 4-methylpiperazine.
- Synthesis : Prepared in 87% yield via sulfonylation and coupling reactions, with a melting point of 142°C .
- Key Difference : The absence of the carbazole moiety likely reduces DNA-binding capacity but improves solubility due to lower molecular weight .
N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Carbazole-Containing Derivatives
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide ()
- Structure : Features a carbazole-ethyl group linked via a sulfanyl-triazole-acetamide scaffold.
- Activity: Carbazole derivatives are known for antitumor and antimicrobial activities due to DNA intercalation; the dichlorophenyl group may enhance antibacterial potency .
- Comparison : The target compound’s piperazine-sulfonamide linker may improve metabolic stability compared to the triazole-sulfanyl bridge in this analog .
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(p-... ()
- Structure : Contains a trifluoromethyl-triazole-carbazole hybrid.
- Physicochemical Data : Elemental analysis (C, 47.26%; H, 3.05%; N, 19.27%) aligns with high nitrogen content typical of carbazole derivatives.
Anti-Inflammatory and Analgesic Sulfonamides
Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide)
- Activity : Exhibited analgesic efficacy superior to paracetamol in inflammatory pain models .
- Mechanistic Insight : Piperazine-sulfonamides may inhibit cyclooxygenase (COX) or modulate serotonin receptors.
- Limitation : Lacks the carbazole moiety, which could synergize anti-inflammatory effects via NF-κB pathway inhibition .
Compound 37 (N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide)
- Activity: Showed anti-hypernociceptive activity in inflammatory pain.
- Structural Relevance : The unsubstituted piperazine in compound 37 contrasts with the carbazole-piperazine in the target compound, which may enhance blood-brain barrier penetration .
Antimicrobial Sulfonamides
N~4~-Valeroylsulfamethazine (Compound 20)
Biological Activity
N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a synthetic compound belonging to the class of carbazole derivatives, which have gained attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{25}H_{30}N_{4}O_{2}S
- Molecular Weight : 446.6 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of carbazole derivatives. For instance, a series of N-substituted carbazoles were evaluated for their antibacterial efficacy against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated significant zones of inhibition, suggesting potent antibacterial activity.
Table 1: Antibacterial Activity of Carbazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 25 | 800 |
| 2 | S. aureus | 22 | 100 |
| 3 | P. aeruginosa | 20 | 100 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies have shown that this compound exhibits significant antiproliferative effects against ovarian carcinoma (PA1), prostate carcinoma (PC3), and DU145 cell lines.
Table 2: Anticancer Efficacy Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PA1 | 15 | Inhibition of cell cycle progression |
| PC3 | 12 | Induction of apoptosis |
| DU145 | 18 | STAT3 pathway inhibition |
Neuroprotective Effects
Carbazole derivatives have also been studied for their neuroprotective properties. Research indicates that certain derivatives enhance neurogenesis and exhibit protective effects against neurodegenerative disorders by modulating amyloid-beta peptide levels.
Table 3: Neuroprotective Activity
| Compound | Effect on Aβ Peptides (%) | Concentration (µM) |
|---|---|---|
| A | +30% | 10 |
| B | +65% | 10 |
Case Studies
Several case studies have investigated the biological activity of N-substituted carbazoles, emphasizing their potential in treating infections and cancers. For example, a study by Giraud et al. demonstrated that specific derivatives inhibited STAT3 activation significantly, which is crucial in cancer progression.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with carbazole derivatives (e.g., 9-ethyl-9H-carbazole) and functionalize the piperazine-sulfonyl-phenyl backbone via nucleophilic substitution or coupling reactions. For example, sulfonylation of the phenyl group can be achieved using sulfonyl chlorides under anhydrous conditions .
- Step 2 : Optimize yields by varying solvents (e.g., DCM, THF), catalysts (e.g., triethylamine), and temperatures (25–80°C). Column chromatography (SiO₂, cyclohexane:EtOAc gradients) is effective for purification .
- Step 3 : Monitor reaction progress via TLC or HPLC. Analogous syntheses report yields of 74–87% under similar conditions .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of ethyl-carbazole, piperazine, and acetamide moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with analogous carbazole derivatives (e.g., CCDC 2209381) .
Advanced Research Questions
Q. How can factorial design be applied to systematically evaluate variables in the sulfonylation step?
- Methodological Answer :
- Step 1 : Identify critical factors (e.g., solvent polarity, temperature, reagent stoichiometry).
- Step 2 : Use a 2³ factorial design to test interactions. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | 25°C | 60°C |
| Catalyst | None | Triethylamine |
Q. What computational strategies predict the compound’s binding affinity to target proteins, and how can models be validated?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via DFT optimization) against targets like kinases or GPCRs.
- Step 2 : Validate predictions with experimental assays (e.g., surface plasmon resonance or fluorescence polarization) to measure binding constants (Kd) .
- Step 3 : Compare computational results with in vitro data to refine force fields or scoring functions .
Q. How should researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition)?
- Methodological Answer :
- Step 1 : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate methodological variability .
- Step 2 : Conduct meta-analysis of prior studies to identify outliers. For example, compare IC₅₀ values across cell lines or assay formats .
- Step 3 : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
Q. How can the compound’s mechanism of action be aligned with existing pharmacological theories?
- Methodological Answer :
- Step 1 : Link structural features (e.g., sulfonamide group) to known targets (e.g., carbonic anhydrase inhibitors) using structure-activity relationship (SAR) models .
- Step 2 : Test hypotheses via knockout studies (e.g., CRISPR for target genes) or competitive binding assays .
- Step 3 : Integrate findings into frameworks like enzyme kinetics or signal transduction pathways .
Data Contradiction Analysis
Example : Conflicting reports on cytotoxicity in cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
